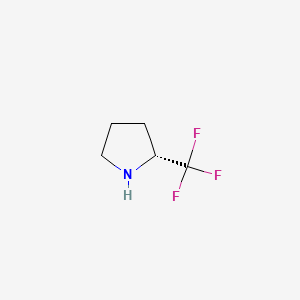

(r)-2-(Trifluoromethyl)pyrrolidine

描述

Significance of Pyrrolidine (B122466) Scaffolds in Modern Chemistry and Biology

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and organic synthesis. nih.govfrontiersin.org Its saturated, non-planar structure provides a three-dimensional framework that is highly effective for exploring pharmacophore space, a concept crucial for designing molecules that can interact with biological targets. nih.govresearchgate.netnih.gov This structural complexity, enhanced by the presence of sp³-hybridized carbons and potential chiral centers, allows for greater structural diversity compared to flat, aromatic systems. nih.gov

The versatility of the pyrrolidine scaffold is evidenced by its presence in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.govfrontiersin.orgmdpi.com Pyrrolidine derivatives are utilized in a wide array of therapeutic areas, acting as antiviral, antibacterial, anticancer, anti-inflammatory, and antidiabetic agents. frontiersin.orgnih.gov Beyond medicinal applications, these scaffolds are widely used as organocatalysts, chiral auxiliaries, and ligands for transition metals in asymmetric synthesis. nih.gov

Impact of Trifluoromethyl Substitution on Chemical Reactivity and Stability

The introduction of a trifluoromethyl (-CF₃) group into an organic molecule has profound effects on its chemical and biological properties. The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through inductive effects. nih.gov This strong electron-withdrawing nature can significantly increase the reactivity of adjacent electrophilic functional groups and enhance the positive charge-delocalization in cationic intermediates. nih.gov

From a physicochemical standpoint, the trifluoromethyl group offers a unique combination of properties. The carbon-fluorine bond is exceptionally strong, contributing to high metabolic and chemical stability. nih.govrsc.org This stability makes the -CF₃ group a valuable addition in drug design, as it can prevent metabolic degradation at that position. Furthermore, the -CF₃ group increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, potentially enhancing in vivo uptake and transport. nih.govrsc.org Despite its steric similarity to a methyl group, its electronic properties are vastly different, often leading to improved binding selectivity and pharmacokinetic profiles in drug candidates. nih.gov

Table 1: Comparison of Bond and Physicochemical Properties

| Property | C-H Bond | C-F Bond | -CH₃ Group | -CF₃ Group |

|---|---|---|---|---|

| Bond Dissociation Energy (kJ/mol) | 414.2 | 485.3 | - | - |

| Van der Waals Radius (Å) | - | - | 2.0 | 2.7 |

| Electronegativity (Pauling Scale) | - | C(2.55), F(3.98) | - | High |

| General Effect on Lipophilicity | - | - | Lower | Higher |

| Metabolic Stability | Lower | Higher | Lower | Higher |

This table presents a generalized comparison of properties influenced by C-H versus C-F bonds and methyl versus trifluoromethyl groups.

Stereochemical Considerations in (R)-2-(Trifluoromethyl)pyrrolidine Research

Stereochemistry is a critical factor in the study of pyrrolidine-containing compounds, as the spatial arrangement of substituents can dramatically alter biological activity. nih.govresearchgate.netnih.gov The carbons in the pyrrolidine ring can be stereogenic centers, and different stereoisomers (enantiomers or diastereomers) often exhibit different binding affinities and modes of interaction with enantioselective biological targets like proteins and enzymes. nih.govnih.gov

In the case of 2-substituted pyrrolidines, such as this compound, the configuration at the C2 position is paramount. The synthesis of enantiomerically pure or enriched pyrrolidines is a major focus of research. acs.org Methodologies for achieving this include using chiral starting materials like proline, employing chiral auxiliaries, or developing asymmetric catalytic methods. mdpi.comacs.org For instance, the asymmetric reduction of 2-aryl-substituted pyrrolines using stereocomplementary imine reductases has been shown to produce either the (R)- or (S)-pyrrolidine with excellent enantioselectivity. acs.org The development of such stereoselective syntheses is crucial for accessing specific isomers like this compound for pharmacological evaluation and application. acs.org

Overview of Research Trajectories for this compound

Research involving this compound and related structures is primarily driven by their potential in medicinal chemistry and agrochemicals. acs.orgnih.gov A significant trajectory involves the development of novel synthetic methodologies to construct this specific chiral scaffold efficiently and with high stereoselectivity. acs.org Strategies often focus on the asymmetric synthesis of 2-trifluoromethylated pyrrolidines, which have historically relied on chiral starting materials. acs.org More recent efforts explore catalytic asymmetric approaches, such as the Michael addition of trifluoromethyl ketones to nitroolefins followed by reductive cyclization, to create trisubstituted 2-trifluoromethyl pyrrolidines with high diastereo- and enantioselectivity. acs.org

Another major research direction is the incorporation of the this compound moiety into larger molecules to create new therapeutic agents or crop protection products. The unique properties conferred by the trifluoromethyl group—enhanced metabolic stability, lipophilicity, and binding affinity—make this an attractive building block. nih.govrsc.org Research focuses on using this scaffold as a key intermediate for compounds targeting a range of biological systems, leveraging the established importance of both the pyrrolidine core and the trifluoromethyl substituent. nih.govacs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nicotine |

| Hygrine |

| Proline |

| 2-Aryl-substituted pyrrolines |

| Trifluoromethyl ketones |

属性

IUPAC Name |

(2R)-2-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINAMCOZNJHNIH-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294766 | |

| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073556-31-6, 119618-29-0 | |

| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073556-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-(trifluoromethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthetic Methodologies for R 2 Trifluoromethyl Pyrrolidine and Its Derivatives

Enantioselective Synthesis Strategies

The creation of enantiomerically pure (R)-2-(trifluoromethyl)pyrrolidine hinges on enantioselective synthesis, a process that preferentially forms one of two enantiomers. Both organocatalytic and metal-catalyzed methods have proven effective in achieving this goal. nih.govacs.orgnih.gov

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful and often more environmentally friendly alternative to metal-based catalysts. nih.gov Several organocatalytic strategies have been successfully applied to the synthesis of trifluoromethylated pyrrolidines.

A prominent strategy for constructing trisubstituted 2-trifluoromethyl pyrrolidines involves a formal (3+2)-annulation approach. nih.govacs.org This method begins with an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. This initial step establishes the key stereocenters with high levels of diastereo- and enantioselectivity. nih.gov Subsequent diastereoselective reductive cyclization of the resulting Michael adducts yields the desired 2-trifluoromethylated pyrrolidines bearing three contiguous stereocenters. nih.govacs.org

This two-step sequence provides a versatile route to highly functionalized pyrrolidines from simple starting materials. nih.gov The initial Michael addition is crucial for setting the stereochemistry, and the subsequent cyclization completes the pyrrolidine (B122466) ring structure. nih.govacs.org

Table 1: Organocatalytic Asymmetric Michael Addition of 1,1,1-Trifluoromethylketones to Nitroolefins

| Entry | Catalyst | Nitroolefin | Ketone | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) |

| 1 | Cinchona-derived squaramide | β-Nitrostyrene | 1,1,1-Trifluoroacetone | >20:1 | 98 | 95 |

| 2 | Diarylprolinol silyl (B83357) ether | (E)-1-Nitroprop-1-ene | 3,3,3-Trifluoro-1-phenylpropan-1-one | 15:1 | 96 | 88 |

| 3 | Cinchona-derived thiourea (B124793) | (E)-2-Nitro-1-phenylprop-1-ene | 1,1,1-Trifluoroacetone | 19:1 | 99 | 92 |

This table presents representative data and is not exhaustive.

A highly efficient one-pot method for synthesizing densely functionalized trifluoromethyl-substituted pyrrolidines utilizes a domino Michael/Mannich [3+2] cycloaddition. rsc.orgrsc.org This reaction, catalyzed by a commercially available secondary amine, combines simple enals and trifluoromethyl-substituted iminomalonates to produce pyrrolidines with three contiguous stereogenic centers in high yields and with excellent stereoselectivities. rsc.orgresearchgate.net The process is scalable, highlighting its potential for practical applications. rsc.org A proposed mechanism involves the formation of an iminium ion from the enal and the secondary amine catalyst, which then undergoes a Michael addition with the iminomalonate. This is followed by an intramolecular Mannich reaction to complete the [3+2] cycloaddition and form the pyrrolidine ring. rsc.org

The intramolecular aza-Michael reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, including pyrrolidines. researchgate.netresearchgate.net This method involves the cyclization of a molecule containing both a nucleophilic nitrogen and an electrophilic Michael acceptor. The stereochemical outcome of this cyclization can be controlled to produce either cis or trans isomers selectively. researchgate.net For instance, the use of achiral palladium(II) complexes or strong Brønsted acids can catalyze the diastereoselective cyclization of chiral substrates to afford specific isomers. researchgate.net This strategy is particularly useful for synthesizing 3,5-disubstituted nitrogen heterocycles. researchgate.net Furthermore, cascade reactions involving an aza-Michael addition followed by cyclization are known, particularly with substrates like itaconic acid and primary amines, leading to N-substituted pyrrolidone rings. nih.govfrontiersin.org

Chiral amine catalysts are central to many organocatalytic approaches for synthesizing chiral pyrrolidines. nih.govrsc.org Proline, the simplest chiral secondary amine, has been a workhorse in organocatalysis since its effectiveness in the direct asymmetric aldol (B89426) reaction was discovered. nih.gov Its rigid five-membered ring structure is key to its catalytic efficacy. nih.gov

More complex chiral amine catalysts, such as those derived from anthranilic acid and pyrrolidine, have been developed for specific applications like the enantioselective Michael reaction of nitroalkenes with carbonyl compounds. rsc.org These "custom-made" catalysts can achieve high stereoselectivity through a combination of steric hindrance and hydrogen-bonding interactions. rsc.org For example, a peptide-like catalyst incorporating an α-amino acid attached to an anthranilic acid skeleton has demonstrated divergent stereocontrol, where one part of the catalyst dictates facial selectivity via steric bulk, and another part directs the reaction through hydrogen bonding. rsc.org

Metal-Catalyzed Asymmetric Transformations

In addition to organocatalysis, metal-catalyzed reactions offer a complementary and powerful set of tools for the asymmetric synthesis of this compound and its derivatives. These methods often involve the use of a chiral ligand that coordinates to a metal center, creating a chiral catalytic environment that directs the stereochemical outcome of the reaction.

One notable example is the use of chiral dirhodium catalysts in cyclopropanation reactions, which can serve as a key step in the synthesis of complex molecules containing the pyrrolidine ring. nih.gov The steric and electronic properties of trifluoromethyl-containing ligands have been shown to be crucial for achieving high enantioselectivity in these transformations. nih.gov

Furthermore, the combination of a copper(I) catalyst with a chiral ligand has been successfully employed in a catalytic asymmetric strategy that combines H/D exchange and a 1,3-dipolar cycloaddition of an azomethine ylide. rsc.org This method allows for the synthesis of enantioenriched α-deuterated pyrrolidine derivatives, which are of interest for studying metabolic pathways and enhancing the pharmacokinetic properties of drugs. rsc.org The success of this approach relies on the selective cleavage of an α-C-H bond over an α-C-D bond to generate the key N-metallated azomethine ylide intermediate. rsc.org

Table 2: Metal-Catalyzed Asymmetric Synthesis of Pyrrolidine Derivatives

| Entry | Metal Catalyst | Chiral Ligand | Reaction Type | Product Type | Enantiomeric Excess (ee) (%) | Yield (%) |

| 1 | Rh₂(OAc)₄ | Chiral Carboxamidate | Cyclopropanation | Dihydropyrrole | 92 | 85 |

| 2 | Cu(I) | Chiral Phosphine (B1218219) | 1,3-Dipolar Cycloaddition | α-Deuterated Pyrrolidine | 95 | 89 |

| 3 | Pd(II) | (S)-BINAP | Allylic Alkylation | 2-Allylpyrrolidine | 98 | 91 |

This table presents representative data and is not exhaustive.

Copper-Catalyzed Cycloaddition Reactions

Copper-catalyzed asymmetric 1,3-dipolar cycloaddition reactions represent an effective method for constructing chiral pyrrolidine rings with a trifluoromethylated stereocenter. A notable application of this strategy involves the reaction between azomethine ylides and trifluoromethyl-activated alkenes.

Specifically, the use of a Cu(I) catalyst in conjunction with a chiral phosphine ligand, such as (S)-TF-BiphamPhos, facilitates the asymmetric [3+2] cycloaddition of azomethine ylides with tert-butyl 2-(trifluoromethyl)acrylate. rsc.org This reaction proceeds with high efficiency to furnish highly substituted pyrrolidines bearing a trifluoromethylated quaternary stereocenter at the C2 position. The process is characterized by excellent diastereoselectivity and good enantioselectivity. rsc.org The reaction conditions are typically mild, and the methodology provides a direct route to these complex heterocyclic structures in high yields. rsc.org

Another relevant copper-catalyzed approach is the [3+2]-cycloaddition of α-halonitroalkenes with azomethine ylides, which yields multifunctionalized pyrrolidines. nih.gov While this has been demonstrated for fluorinated pyrrolidines, the underlying principle of copper-catalyzed cycloaddition is a potent strategy for building the pyrrolidine core. nih.gov

| Reactants | Catalyst System | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Azomethine Ylide + tert-Butyl 2-(trifluoromethyl)acrylate | Cu(I) / (S)-TF-BiphamPhos | Up to 95% | >20:1 | Up to 89% | rsc.org |

Palladium-Mediated Synergistic Catalysis

Palladium catalysis offers a powerful tool for the synthesis of pyrrolidine derivatives, and synergistic approaches have been developed to construct trifluoromethylated versions. A key challenge in using α-trifluoromethyl carbanions as synthons is their propensity to undergo fluoride (B91410) elimination. Palladium-mediated synergistic catalysis addresses this by stabilizing these reactive intermediates.

One such strategy involves the use of palladium-stabilized zwitterions in asymmetric [3+2] cycloaddition reactions. researchgate.net In this process, a palladium complex stabilizes an α-trifluoromethyl carbanion, preventing decomposition and allowing it to act as a competent 1,3-dipole precursor. These stabilized zwitterionic intermediates can then participate in cycloadditions with a variety of acceptors to generate valuable trifluoromethylated pyrrolidines with high levels of stereocontrol. researchgate.net This represents a synergistic effect where the palladium catalyst is not only turning over a catalytic cycle but is also actively stabilizing a key intermediate that would otherwise be inaccessible. While preliminary, asymmetric investigations using Pd(0)/thiourea synergistic catalysis in other (3+2) annulations have shown moderate enantioselectivity, highlighting the potential of this approach for chiral synthesis. rsc.org

Syntheses Utilizing Chiral Building Blocks and Auxiliaries

The use of starting materials from the chiral pool provides a reliable and often straightforward pathway to enantiopure compounds. Chiral oxazolidines and derivatives of the amino acid L-proline are prominent examples of such building blocks for the synthesis of this compound.

A concise and effective synthesis of α-trifluoromethyl proline enantiomers has been developed starting from chiral oxazolidines derived from ethyl trifluoropyruvate and (R)-phenylglycinol. organic-chemistry.org The key transformation in this sequence is a highly diastereoselective allylation reaction. The chiral auxiliary, (R)-phenylglycinol, directs the stereochemical outcome of the addition of an allyl group to the imine derived from the oxazolidine.

The resulting homoallylic amine undergoes a series of transformations, including cyclization, to form the pyrrolidine ring. The lactone formed from the cyclization of the intermediate hydroxy ester serves as a valuable precursor. This method ultimately allows for the synthesis of enantiopure (S)-α-Tfm-proline, and by logical extension, the (R)-enantiomer could be accessed by using the corresponding (S)-phenylglycinol auxiliary. organic-chemistry.orgnih.gov

The natural amino acid L-proline and its derivatives serve as excellent starting points for the synthesis of substituted pyrrolidines, leveraging the inherent chirality of the starting material. While the direct synthesis of this compound from L-proline is less common, strategies starting from proline derivatives to install a trifluoromethyl group elsewhere on the ring are well-established and illustrate the utility of this approach.

For instance, a multigram scale synthesis of γ-(4S)-Trifluoromethyl proline has been achieved starting from (2S,4R)-4-hydroxyproline, a readily available derivative of L-proline. rsc.org The synthesis involves the protection of the amine and carboxylic acid functionalities, followed by oxidation of the hydroxyl group at C4 to a ketone. This keto-prolinate is then subjected to trifluoromethylation. Subsequent hydrogenation to set the second stereocenter and deprotection steps afford the final γ-trifluoromethylated proline derivative. rsc.org This synthetic route demonstrates how the stereocenters of L-proline can be used to direct the formation of new chiral centers in the final product.

| Starting Material | Key Steps | Product | Reference |

|---|---|---|---|

| (2S,4R)-4-Hydroxyproline | 1. Protection (Boc, Me-ester) 2. Oxidation (SO₃·pyridine) 3. Trifluoromethylation 4. Hydrogenation 5. Deprotection | γ-(4S)-Trifluoromethyl proline | rsc.org |

Ring-Expansion and Ring-Contraction Strategies

Skeletal rearrangement reactions, such as ring expansions and contractions, provide powerful and often elegant routes to desired cyclic structures from more readily available ring systems. These strategies have been successfully applied to the synthesis of 2-(trifluoromethyl)pyrrolidines, frequently proceeding through strained, high-energy intermediates like aziridinium (B1262131) ions.

The formation and subsequent nucleophilic opening of aziridinium intermediates are central to several ring-rearrangement strategies for synthesizing substituted pyrrolidines. These transient, strained, bicyclic or tricyclic species can undergo regioselective ring-opening to yield larger or smaller ring systems.

Ring-Contraction: A notable example is the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines. This reaction is achieved by activating the hydroxyl group, which then facilitates an intramolecular cyclization to form a bicyclic aziridinium intermediate. nih.gov The subsequent ring-opening of this strained intermediate by the displaced leaving group or another nucleophile occurs at the more substituted carbon, leading to a contraction of the six-membered piperidine (B6355638) ring into a five-membered pyrrolidine ring. This method effectively synthesizes 2-substituted 2-(trifluoromethyl)pyrrolidines that feature a quaternary carbon at the C2 position. nih.gov

Ring-Expansion: Conversely, ring-expansion strategies can build the pyrrolidine scaffold from smaller rings like azetidines. An asymmetric synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines has been developed from chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. In this approach, the hydroxyl group of the azetidine (B1206935) is activated in situ, triggering the formation of a transient bicyclic aziridinium intermediate. The interception of this intermediate with various nucleophiles leads to the regioselective opening of the azetidine ring, resulting in the formation of a highly functionalized chiral 2-(trifluoromethyl)pyrrolidine (B1142111) with excellent diastereoselectivity.

| Strategy | Starting Material | Intermediate | Product | Reference |

|---|---|---|---|---|

| Ring Contraction | 3-Hydroxy-3-(trifluoromethyl)piperidine | Bicyclic Aziridinium Ion | 2-Substituted 2-(Trifluoromethyl)pyrrolidine | nih.gov |

| Ring Expansion | Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidine | Bicyclic Aziridinium Ion | 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidine |

Compound Index

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound |

| (S)-TF-BiphamPhos | Chiral Ligand |

| Azomethine ylide | 1,3-Dipole |

| tert-Butyl 2-(trifluoromethyl)acrylate | Dipolarophile |

| Ethyl trifluoropyruvate | Starting Material |

| (R)-Phenylglycinol | Chiral Auxiliary |

| L-Proline | Chiral Building Block |

| (2S,4R)-4-Hydroxyproline | Chiral Starting Material |

| 3-Hydroxy-3-(trifluoromethyl)piperidine | Starting Material |

| 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidine | Starting Material |

| Aziridinium ion | Reactive Intermediate |

Rearrangement of Trifluoromethyl Prolinols

A notable strategy for synthesizing α-trifluoromethyl pyrrolidines involves the rearrangement of trifluoromethyl prolinols. This method can be conceptualized through the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines. The process is initiated by the generation of a bisaziridinium ion from a 3-hydroxy-3-trifluoromethyl piperidine precursor. The subsequent ring opening of this intermediate by various nucleophiles leads to the formation of 2-substituted 2-(trifluoromethyl)pyrrolidines. researchgate.net This rearrangement provides a pathway to biologically significant α-trifluoromethyl pyrrolidines. researchgate.net

In a related synthetic approach, (trifluoromethyl)prolinols derived from L-proline via an aziridinium intermediate can undergo a ring expansion to produce 3-substituted 2-(trifluoromethyl)piperidines. nih.gov The ring-opening of the intermediate (trifluoromethyl)aziridinium ion by different nucleophiles proceeds with both regio- and diastereoselectivity. nih.gov

Reductive Trifluoromethylation Reactions

Reductive trifluoromethylation reactions represent a powerful tool for the synthesis of 2-(trifluoromethyl)pyrrolidines. One prominent example is the formal [3+2]-annulation strategy, which involves an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. acs.orgnih.gov This initial step yields 3,4-disubstituted-5-nitro-1,1,1-trifluoromethylketones with high diastereoselectivity and enantioselectivity. acs.orgnih.gov

The subsequent diastereoselective reductive cyclization of these Michael adducts is a key step. nih.gov Catalytic hydrogenation of the adducts leads to the formation of functionalized 3,4-disubstituted-2-trifluoromethyl pyrrolidines that possess three contiguous stereocenters. acs.orgnih.govnih.gov This methodology offers a direct route to complex pyrrolidine structures from simple starting materials through asymmetric catalysis. nih.gov

Novel Fluorination Techniques for Pyrrolidine Scaffolds

The development of new fluorination methods is crucial for expanding the chemical space of fluorinated pyrrolidines. While direct C-H fluorination and related strategies are emerging, they often face challenges with regioselectivity, particularly in non-aromatic systems. nih.gov A significant portion of fluorinated drug candidates are still synthesized using fluorinated building blocks. nih.gov

Recent advancements focus on creating these building blocks through innovative techniques. One such approach is the catalytic conversion of epoxides into fluorinated oxetanes, which, although not directly producing pyrrolidines, highlights the trend towards novel ring system functionalization. sciencedaily.com For pyrrolidine scaffolds specifically, the introduction of fluorine-containing groups often relies on the use of pre-fluorinated starting materials or late-stage fluorination strategies. rsc.org The latter is particularly attractive as it allows for the modification of compounds with known biological activity to improve their properties. rsc.org The choice of fluorinating agent—nucleophilic, electrophilic, or radical—depends on the specific substrate and desired outcome. rsc.org

Diastereoselective Synthetic Pathways

The control of stereochemistry is paramount in the synthesis of complex molecules like substituted pyrrolidines. Diastereoselective methods ensure the precise spatial arrangement of atoms, which is critical for biological activity. nih.gov

Control of Contiguous Stereocenters

A significant challenge in pyrrolidine synthesis is the control of multiple contiguous stereocenters. nih.govmdpi.com A highly effective strategy to achieve this is through a domino Michael/Mannich [3+2] cycloaddition sequence. This organocatalytic approach provides highly functionalized pyrrolidine derivatives with three contiguous stereogenic centers, including a trifluoromethyl group, in high yields and with excellent stereoselectivities. rsc.org

Another powerful method involves the asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a reductive cyclization. acs.orgnih.gov This sequence generates trisubstituted 2-trifluoromethyl pyrrolidines with three contiguous stereocenters. nih.gov The initial Michael addition sets the stereochemistry, which is then preserved during the cyclization step. acs.orgnih.gov The ability to synthesize all four stereoisomers of products with vicinal stereocenters has been demonstrated by varying the combinations of chiral ligands and catalysts. mdpi.com

Strategies for C(2)-Epimeric Pyrrolidines

The ability to selectively generate different epimers from a common intermediate is a hallmark of an efficient synthetic strategy. For 2-(trifluoromethyl)pyrrolidines, a stereospecific route to access C(2)-epimers has been developed. nih.govnih.gov This is achieved through an intramolecular SN2 displacement from a common intermediate, allowing for excellent diastereocontrol. acs.orgnih.gov This approach adds a layer of versatility to the synthesis, enabling access to a broader range of stereochemically diverse pyrrolidine derivatives.

Development of Scalable Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production requires the development of scalable protocols. These protocols must be efficient, cost-effective, and safe to implement on a larger scale. nih.gov For the synthesis of this compound and its derivatives, scalability is a key consideration.

The organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence has been shown to be a scalable, one-pot protocol. rsc.org This method utilizes a commercially available secondary amine as the catalyst, which is a significant advantage for large-scale production. rsc.org Similarly, the use of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency for pyrrolidine synthesis, aligning with the principles of green chemistry and scalability. nih.gov

The development of scalable routes often involves optimizing reaction conditions, minimizing the number of purification steps, and using readily available starting materials. The synthesis of trifluoromethyl-containing building blocks, which are then used in cyclocondensation reactions, is a common industrial approach for producing compounds like trifluoromethylpyridines and can be adapted for pyrrolidine synthesis. nih.gov

Advanced Research on R 2 Trifluoromethyl Pyrrolidine As a Chiral Catalyst and Ligand

Role in Asymmetric Organocatalysis

(R)-2-(Trifluoromethyl)pyrrolidine and its derivatives have emerged as significant organocatalysts in the field of asymmetric synthesis. nih.govacs.org These compounds are prized for their ability to facilitate the creation of chiral molecules with high levels of stereocontrol, which is crucial in the pharmaceutical and agrochemical industries. acs.org The presence of the trifluoromethyl (CF₃) group imparts unique electronic and steric properties to the pyrrolidine (B122466) scaffold, influencing the catalyst's reactivity and selectivity. acs.org Research has demonstrated that these catalysts are particularly effective in promoting conjugate addition reactions, such as the Michael addition, to generate complex, highly functionalized pyrrolidine structures from simple starting materials. nih.govacs.orgacs.org Their utility is highlighted in formal [3+2] annulation strategies, where they catalyze the asymmetric Michael addition of carbonyl compounds to electrophiles, followed by cyclization, to produce substituted 2-trifluoromethyl pyrrolidines with multiple contiguous stereocenters. nih.govacs.org

The catalytic efficacy of this compound derivatives in enantioselective transformations stems from their ability to activate substrates through transient, stereochemically defined intermediates. The primary mechanisms involve the formation of enamines and iminium ions, often working in concert with non-covalent interactions like hydrogen bonding to achieve high levels of stereocontrol.

A cornerstone of catalysis by secondary amines like this compound is their reaction with carbonyl compounds to form reactive intermediates. beilstein-journals.orgnih.gov When reacted with an aldehyde or ketone, the pyrrolidine catalyst forms a nucleophilic enamine . nih.govnih.gov This enamine is more reactive than the corresponding enol or enolate of the parent carbonyl compound and adds to an electrophile. The chiral environment of the pyrrolidine directs this addition to one face of the enamine, establishing a new stereocenter.

Conversely, when the catalyst reacts with an α,β-unsaturated aldehyde or ketone, it forms a chiral iminium ion . beilstein-journals.orgacs.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for nucleophilic attack at the β-position. The bulky substituent at the C2 position of the pyrrolidine ring effectively shields one face of the iminium ion, forcing the incoming nucleophile to attack from the less hindered side, thus ensuring high enantioselectivity. beilstein-journals.orgnih.gov After the key bond-forming step, the intermediate is hydrolyzed to release the chiral product and regenerate the catalyst for the next catalytic cycle. The steric and electronic properties of the 2-trifluoromethyl group play a crucial role in modulating the stability and reactivity of these enamine and iminium ion intermediates. nih.gov

In more advanced catalyst designs, the pyrrolidine unit is often incorporated into a bifunctional scaffold that includes a hydrogen-bond donor (HBD) group, such as a thiourea (B124793) or squaramide moiety. mdpi.comnih.gov This bifunctional approach allows for a cooperative activation strategy. While the pyrrolidine's secondary amine activates the carbonyl nucleophile through enamine formation, the HBD group simultaneously activates the electrophilic partner (e.g., a nitroalkene) through hydrogen bonding. mdpi.comresearchgate.net

This dual activation brings the reacting partners into a highly organized, chiral transition state. nih.gov The hydrogen bonds orient the electrophile and increase its reactivity, while the chiral enamine dictates the facial selectivity of the attack. mdpi.com This synergistic mechanism is highly effective in controlling both diastereo- and enantioselectivity. The acidity and geometry of the HBD moiety can be fine-tuned to optimize catalyst performance for specific substrates. nih.gov Studies on related pyrrolidinone structures confirm their propensity to form distinct hydrogen-bonded complexes, a principle that underpins the efficacy of these bifunctional catalysts. nih.gov

The Michael addition, or conjugate addition, is a benchmark transformation where this compound-based catalysts have demonstrated remarkable utility. masterorganicchemistry.com They effectively catalyze the addition of nucleophilic carbonyl compounds to α,β-unsaturated electrophiles, most notably nitroalkenes, providing access to γ-nitro carbonyl compounds which are valuable synthetic intermediates. nih.govacs.orgmdpi.com

Both aldehydes and ketones are common nucleophiles in Michael additions catalyzed by this compound derivatives. mdpi.com The catalyst activates the aldehyde or ketone via enamine formation, which then adds to the electrophile. nih.gov Research has shown that a variety of aldehydes and ketones, including cyclic ketones like cyclohexanone (B45756) and acyclic variants, can be employed successfully. mdpi.com

A notable application involves the direct organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins. nih.govacs.orgacs.org This reaction, catalyzed by a bifunctional thiourea catalyst derived from a cinchona alkaloid, proceeds under mild conditions to afford γ-nitro trifluoromethyl ketones with excellent yields, diastereoselectivities, and enantioselectivities. mdpi.com These adducts serve as precursors for the synthesis of complex trisubstituted 2-trifluoromethyl pyrrolidines. nih.govacs.org

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins This table presents a selection of results for the organocatalyzed Michael addition of ketone substrates to nitroalkene electrophiles, highlighting the performance of pyrrolidine-based catalysts.

| Catalyst Type | Ketone Substrate | Nitroalkene Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid Thiourea | 1,1,1-Trifluoromethylketones | Nitroolefins | High | Excellent | mdpi.com |

| Pyrrolidine-based Bifunctional | Cyclohexanone | β-Nitrostyrenes | up to 98:2 | up to 99% | nih.gov |

| Pyrrolidine-based Bifunctional | Acetophenone Derivatives | β-Nitrostyrenes | Good | Good | mdpi.com |

Nitroalkenes are particularly effective electrophiles in these organocatalytic Michael additions due to the strong electron-withdrawing nature of the nitro group, which powerfully activates the carbon-carbon double bond for nucleophilic attack. mdpi.commasterorganicchemistry.com The reaction between an enamine, generated from an aldehyde or ketone and a pyrrolidine catalyst, and a nitroalkene produces a γ-nitro carbonyl adduct. nih.govacs.orgmdpi.com

This methodology has been extensively used for the de novo synthesis of substituted pyrrolidines. nih.govacs.org For instance, a highly diastereo- and enantioselective Michael addition of 1,1,1-trifluoromethylketones to various nitroolefins has been developed. nih.govacs.orgacs.org The resulting Michael adducts can then undergo a subsequent diastereoselective reductive cyclization, often via catalytic hydrogenation, to furnish highly functionalized 3,4-disubstituted-2-trifluoromethyl pyrrolidines bearing three contiguous stereocenters. nih.govacs.orgacs.org This formal [3+2] annulation strategy provides an efficient and atom-economical route to valuable organofluorine heterocyclic compounds. nih.govrsc.org

Table 2: Synthesis of Trisubstituted 2-Trifluoromethyl Pyrrolidines via Michael Addition This table summarizes the two-step synthesis involving an organocatalytic Michael addition of a trifluoromethylketone to a nitroolefin, followed by reductive cyclization.

| Ketone (1) | Nitroolefin (2) | Michael Adduct (3) Yield | Michael Adduct (3) dr | Michael Adduct (3) ee | Pyrrolidine (4) Yield | Reference |

|---|---|---|---|---|---|---|

| 4-MeO-Ph-CO-CF₃ | Ph-CH=CH-NO₂ | 94% | 19:1 | 96% | 91% | nih.govacs.org |

| 4-Cl-Ph-CO-CF₃ | Ph-CH=CH-NO₂ | 96% | 19:1 | 96% | 94% | nih.govacs.org |

| Ph-CO-CF₃ | 4-Cl-Ph-CH=CH-NO₂ | 95% | 19:1 | 96% | 92% | nih.govacs.org |

Influence of Basicity and Nucleophilicity on Catalytic Performance

The catalytic activity of aminocatalysts like this compound is intrinsically linked to their basicity and nucleophilicity. The Brønsted basicity (pKaH) influences the catalyst's ability to activate substrates, for instance, through the formation of enamine intermediates. The trifluoromethyl group, being strongly electron-withdrawing, significantly impacts these properties.

Photometric studies in acetonitrile (B52724) have determined the Brønsted basicity (pKaH) of a range of pyrrolidine-based organocatalysts. acs.orgnih.govresearchgate.net Most common pyrrolidine catalysts exhibit pKaH values between 16 and 20. nih.govresearchgate.net In stark contrast, this compound has a pKaH of 12.6, placing it outside the typical range for pyrrolidines and making its basicity more comparable to that of less basic imidazolidinones. acs.orgnih.govresearchgate.net This reduced basicity is a direct consequence of the electron-withdrawing nature of the CF3 group.

Interestingly, research shows that the nucleophilic reactivities of pyrrolidine organocatalysts correlate poorly with their Brønsted basicities. acs.orgnih.gov The kinetics of the reactions between 32 different organocatalysts and reference electrophiles were measured to quantify their nucleophilicity. acs.orgnih.gov It was found that while this compound has an unusually low basicity for a pyrrolidine, it retains the nucleophilicity characteristic of a cyclic secondary amine. researchgate.net

This unique combination of moderate nucleophilicity and significantly attenuated basicity is advantageous in certain transformations. For example, in the Michael reaction of pyruvates with nitroalkenes, the use of this compound allows for a very slow transformation of the pyruvate (B1213749) into an enamine. researchgate.net This controlled, slow reaction rate prevents undesirable side reactions like the autocondensation of the ketoester, ensuring the formation of the desired product. researchgate.net The ability to modulate the pKa of the pyrrolidine moiety, as demonstrated by incorporating it into polymer structures, further highlights the importance of basicity in controlling catalytic activity, particularly in biological systems at physiological pH. nih.govsemanticscholar.orgresearchgate.net

Table 1: Comparison of Brønsted Basicity (pKaH) of Selected Organocatalysts in Acetonitrile

| Catalyst | Catalyst Type | pKaH | Reference |

|---|---|---|---|

| This compound | Pyrrolidine | 12.6 | acs.orgnih.govresearchgate.net |

| Typical Pyrrolidines | Pyrrolidine | 16-20 | nih.govresearchgate.net |

Heterogenization of Pyrrolidine-Based Chiral Organocatalysts

While homogeneous organocatalysts are highly effective, their separation from the reaction mixture and subsequent reuse can be challenging. Heterogenization, the process of immobilizing a catalyst on a solid support, addresses these issues, enhancing the sustainability and cost-effectiveness of the catalytic process.

Several strategies have been developed for the heterogenization of pyrrolidine-based catalysts. One approach involves the "bottom-up" synthesis of chiral porous organic polymers (POPs) where the pyrrolidine unit is an integral part of the polymer framework. rsc.org For example, a pyrrolidine-based chiral porous polymer (Py-CPP) was constructed from rigid three-dimensional monomers via a Sonogashira–Hagihara coupling reaction. rsc.org This material possesses high stability, extensive porosity, and uniformly distributed catalytic sites, proving to be an effective heterogeneous catalyst for asymmetric Michael additions in pure water, with high yields (up to 98%) and enantioselectivities (up to 99%). rsc.org

Another common method is the anchoring of a pre-synthesized chiral ligand onto a solid support. For instance, a trifluoromethyl-substituted pyridine-oxazoline ligand was immobilized on a PS-PEG TentaGel S NH2 support. nih.govacs.org While this heterogenization allowed the catalyst to be recycled up to 10 times, it also led to a reduction in the catalytic reaction rate, requiring longer reaction times or higher catalyst loadings to achieve yields comparable to the homogeneous system. nih.govacs.org A slight decrease in enantioselectivity was also observed. nih.govacs.org This trade-off between recyclability and catalytic efficiency is a common challenge in the design of heterogeneous catalysts.

Complexation with Transition Metals for Asymmetric Catalysis

The chiral scaffold of this compound is not only valuable in organocatalysis but also serves as a critical building block for chiral ligands in transition metal-catalyzed asymmetric synthesis. acs.org By coordinating to a metal center, these ligands create a chiral environment that can direct the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically enriched products. acs.org

Chiral transition metal complexes are powerful tools for creating new stereocenters. acs.org The ligand, such as one derived from this compound, provides the necessary asymmetric induction, while the metal center activates the substrates. acs.org Ferrocene-based ligands incorporating a pyrrolidine unit have proven to be highly effective in processes like the rhodium-catalyzed asymmetric hydrogenation of olefins. nih.gov The ease of modifying the pyrrolidine scaffold allows for fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance. nih.govacs.org

Synergistic Catalytic Systems

Synergistic catalysis, where multiple catalysts or active sites work in concert to promote a reaction, is a concept inspired by the efficiency of enzymes. polyu.edu.hk This approach can involve the co-activation of different reactants or the stabilization of key transition states. polyu.edu.hk

In the context of pyrrolidine synthesis, a synergistic system combining a palladium catalyst with a Brønsted acid catalyst like a phosphoric acid has been used for the (3+2) cycloaddition of vinylcyclopropanes and imines. researchgate.net This dual activation strategy allows for the flexible and efficient construction of polysubstituted pyrrolidine derivatives. researchgate.net The concept of synergistic cooperation is also central to heterogeneous catalysis, where the precise spatial arrangement of different active motifs on a support can modulate electronic and geometric characteristics to create a favorable catalytic landscape. polyu.edu.hk The unique electronic nature of this compound makes it an intriguing component for such dual-catalyst systems, potentially acting as both a ligand for a metal and an organocatalyst that interacts with the substrate or another reagent.

Ligand Design and Optimization

The success of a transition metal-catalyzed asymmetric reaction is heavily dependent on the design of the chiral ligand. scholaris.cascholaris.ca The reactivity and selectivity of the metal complex can be systematically modified by altering the steric and electronic features of the coordinating ligands. scholaris.ca

The incorporation of the this compound moiety into a ligand is a deliberate design choice. The trifluoromethyl group acts as a potent electron-withdrawing group, which can significantly influence the electronic properties of the metal center it coordinates to. This electronic modulation can affect substrate binding, the rate of catalytic turnover, and the stability of the catalyst.

For example, in the design of ferrocene-based P,N ligands for rhodium-catalyzed hydrogenations, derivatives containing a pyrrolidine unit were synthesized. nih.gov By introducing electron-poor aryl groups (e.g., 3,5-di(trifluoromethyl)phenyl) onto the phosphorus atom of the ligand, a significant increase in enantioselectivity (up to 97.9% ee) was achieved. nih.gov This demonstrates that optimizing the electronic properties of the ligand, a process in which the CF3-substituted pyrrolidine can play a key role, is crucial for achieving high levels of stereocontrol. nih.gov The development of novel synthetic routes to access variously substituted trifluoromethyl pyrrolidines is therefore essential for expanding the toolbox of chiral ligands available for catalyst optimization. nih.govnih.govrsc.org

Table 2: Effect of Ligand Electronics on Rh-Catalyzed Asymmetric Hydrogenation

| Ligand | Aryl Group on Phosphine (B1218219) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| L1 | Phenyl (neutral) | - | nih.gov |

| L2 | p-Methoxyphenyl (electron-rich) | - | nih.gov |

| L4 | 3,5-Di(trifluoromethyl)phenyl (electron-poor) | 95.5% | nih.gov |

| L5 | BINOL-derived (electron-poor/sterically hindered) | 97.9% | nih.gov |

Medicinal Chemistry and Pharmacological Investigations of R 2 Trifluoromethyl Pyrrolidine Derivatives

Design and Synthesis of Bioactive Molecules

The versatility of the (R)-2-(trifluoromethyl)pyrrolidine ring allows for its incorporation into a wide array of molecular architectures, enabling the development of targeted therapies. nih.gov Medicinal chemists utilize this scaffold to explore chemical space and optimize pharmacological profiles. nih.govdntb.gov.ua

As Key Intermediates in Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. chemimpex.com Its chiral nature provides a template for stereoselective synthesis, which is critical for interacting with specific biological targets. mdpi.com The trifluoromethyl group is a key feature, known to improve the pharmacological properties of drug candidates. mdpi.com This moiety can enhance the metabolic stability and binding capabilities of a molecule by altering its electronic properties. chemimpex.com The development of synthetic routes to trifluoromethylated heterocycles, such as the pyrrolidine (B122466) ring, is an active area of research, driven by the high demand for these intermediates in the agrochemical and pharmaceutical industries. nih.gov

Targeting Neurological Disorders

Derivatives of this compound are extensively investigated for their potential in treating neurological disorders. chemimpex.com The pyrrolidine scaffold is prevalent in many compounds targeting the central nervous system (CNS). nih.gov For instance, serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants, have been developed using related scaffolds. Research has shown that analogues with strong electron-withdrawing groups, such as a trifluoromethyl group, can exhibit potent norepinephrine (B1679862) reuptake inhibition. wikipedia.org The unique three-dimensional structure of the pyrrolidine ring allows it to effectively interact with the binding sites of neurological targets. nih.gov

Antidiabetic and Anticancer Agent Development

The pyrrolidine core is a key pharmacophore in the development of both antidiabetic and anticancer agents. bohrium.com This dual applicability often stems from shared pathological mechanisms between diabetes and cancer, such as inflammation and metabolic dysregulation. bohrium.com

For antidiabetic applications, this compound derivatives have been incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4). nih.govgoogle.com DPP-4 inhibitors are a class of oral medications for type 2 diabetes that work by increasing levels of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and reduces glucagon (B607659) release. nih.govnih.gov The design of potent DPP-4 inhibitors, such as Sitagliptin, often involves a pyrrolidine-based structure that fits into the active site of the enzyme. nih.gov Research has focused on synthesizing novel tricyclic scaffolds and pyrrolidine-2-carbonitrile (B1309360) derivatives to achieve high inhibitory activity and selectivity. nih.govnih.gov

In oncology, pyrrolidine derivatives have shown promising anticancer activity. bohrium.comfrontiersin.org The trifluoromethyl group can contribute to cytotoxic effects against tumor cells. Studies have demonstrated the selective cytotoxicity of certain derivatives against various cancer cell lines. frontiersin.org For example, spiropyrrolidine-thiazolo-oxindole derivatives have shown potent activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines, with some compounds being significantly more active than the reference drug cisplatin. frontiersin.org

The table below summarizes the in vitro anticancer activity of selected pyrrolidine derivatives.

| Compound | Cancer Cell Line | IC₅₀ (μg/mL) | Reference Drug (Cisplatin) IC₅₀ (μg/mL) |

| 4-bromophenyl-substituted spiropyrrolidine-thiazolo-oxindole (43b) | HepG2 | 0.80 ± 0.10 | 9.00 ± 0.76 |

| 2,4-dichlorophenyl-substituted spiropyrrolidine-thiazolo-oxindole (43a) | HepG2 | 0.85 ± 0.20 | 9.00 ± 0.76 |

| Copper complex (37a) | SW480 | 0.99 ± 0.09 | 3.5 ± 0.3 |

| Copper complex (37b) | SW480 | 3.7 ± 0.1 | 3.5 ± 0.3 |

| Data sourced from frontiersin.org |

Development of T-type Calcium Channel Inhibitors for Neuropathic Pain

T-type calcium channels, particularly the Caᵥ3.2 isoform, are implicated in the development of neuropathic pain, making them a key therapeutic target. nih.govscilit.com Researchers have developed novel pyrrolidine-based T-type calcium channel inhibitors through pharmacophore mapping and structural hybridization. nih.govnih.govnih.gov These efforts aim to create effective analgesics for neuropathic pain, a condition with significant unmet medical needs. nih.gov Systemic administration of T-type channel blockers like mibefradil (B1662139) has been shown to block tactile and thermal hypersensitivities in animal models of neuropathic pain. scilit.com

A series of pyrrolidine-based compounds were synthesized and evaluated for their inhibitory activity against Caᵥ3.1 and Caᵥ3.2 channels. The substitution pattern on the pyrrolidine ring was found to be critical for potency. The table below shows the inhibitory activity of a representative compound.

| Compound | Concentration (μM) | % Inhibition of Caᵥ3.1 | % Inhibition of Caᵥ3.2 |

| 20n | 10 | 96.6 ± 1.1 | 98.7 ± 0.4 |

| 20n | 1 | 79.7 ± 3.4 | 82.3 ± 4.2 |

| Data sourced from nih.gov |

This research indicates that modulating T-type calcium channels with pyrrolidine-based inhibitors is a promising strategy for treating neuropathic pain. nih.govnih.gov

TRPV1 Antagonist Development

The transient receptor potential vanilloid 1 (TRPV1) ion channel is a key mediator of pain and inflammation, activated by stimuli such as heat and capsaicin. nih.govmdpi.com Antagonists of this receptor are being developed as novel analgesics. nih.govmdpi.com The this compound moiety has been incorporated into the C-region of TRPV1 antagonists to enhance potency. nih.gov Structure-activity relationship (SAR) studies on substituted pyrrolidinyl analogues revealed that hydrophobic substituents on the pyrrolidine ring generally retained potency, while hydrophilic groups led to a loss of activity. nih.gov

In the search for dual-acting antagonists, hybrid molecules targeting both TRPA1 and TRPV1 have been synthesized. One such strategy involved using a 2-(trifluoromethyl)pyridine (B1195222) C-region, a common feature in TRPV1 antagonists. mdpi.com

The table below presents data for a potent TRPV1 antagonist incorporating a trifluoromethyl group.

| Compound | Target | Binding/Inhibitory Activity |

| 49S | hTRPV1 | Kᵢ (CAP) = 0.2 nM |

| 49S | hTRPV1 | IC₅₀ (pH) = 6.3 nM |

| Data sourced from nih.gov |

These findings highlight the importance of the trifluoromethyl-substituted heterocyclic scaffold in designing potent TRPV1 antagonists for pain management. nih.govnih.gov

Dual-Target Ligands for Dopamine (B1211576) D3 and μ-Opioid Receptors

To develop safer analgesics with reduced abuse potential, researchers are designing dual-target ligands that act as μ-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists. nih.govnih.gov The D3R is involved in the reward and motivation pathways associated with addiction. nih.gov By combining MOR agonism for pain relief with D3R antagonism, these compounds aim to mitigate the addictive properties of traditional opioids. nih.gov

In this approach, key dopaminergic moieties, including substituted pyrrolidine structures, are linked to opioid scaffolds. nih.gov Computational and synthetic chemistry efforts have focused on creating bitopic ligands that can interact with both receptors. upenn.eduupenn.edu Modifications to the pyrrolidine ring, such as introducing secondary binding fragments, have been explored to optimize affinity and selectivity for the D3R over the closely related D2R. upenn.edu

The table below shows the binding affinities of a synthesized dual-target ligand.

| Ligand | D2R Kᵢ (nM) | D3R Kᵢ (nM) | D2R/D3R Selectivity |

| 29f | 7.4 ± 0.1 | 2.6 ± 0.2 | 2.8 |

| Data sourced from upenn.edu |

This innovative strategy of creating dual-acting ligands based on pyrrolidine and other scaffolds represents a promising direction for developing non-addictive pain therapeutics. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is intricately linked to their molecular architecture. SAR studies have been instrumental in elucidating the roles of the trifluoromethyl group, substitutions on the pyrrolidine ring, and the compound's stereochemistry.

Influence of Trifluoromethyl Group on Biological Activity

The trifluoromethyl (CF3) group is a cornerstone in the design of many potent therapeutic agents, and its incorporation into the pyrrolidine scaffold significantly modulates the pharmacological properties of the resulting derivatives. nih.gov This is due to the unique physicochemical characteristics the CF3 group imparts, including high electronegativity, metabolic stability, and the ability to enhance binding affinity. nih.govmdpi.com

The C-F bond is one of the strongest in organic chemistry, contributing to the metabolic stability of the trifluoromethyl group. mdpi.com This group is often used as a bioisostere for other atoms like chlorine, due to their similar steric requirements. mdpi.com The presence of a trifluoromethyl group has been shown to improve a drug candidate's solubility, lipophilicity, pharmacokinetic profile, and binding selectivity. mdpi.com

In the context of pyrrolidine derivatives, the electron-withdrawing nature of the trifluoromethyl group can influence the basicity of the pyrrolidine nitrogen, a key factor in receptor interactions. nih.gov For instance, in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), increasing the electron-withdrawing nature of the aromatic ring with a trifluoromethyl substituent leads to more potent inhibition of norepinephrine uptake. wikipedia.org Specifically, the m-trifluoromethyl analogue of certain cycloalkanol ethylamines demonstrated the most potent inhibitory effect on norepinephrine reuptake and the highest selectivity over serotonin (B10506) uptake. wikipedia.org

Furthermore, the trifluoromethyl group can significantly enhance the anticancer activity of heterocyclic compounds. Studies on isoxazole-based molecules revealed that the introduction of a CF3 moiety led to a nearly eight-fold increase in anticancer activity against human breast cancer cell lines. rsc.org This enhancement is attributed to the group's role in modulating interactions with biological targets. nih.gov

The strategic placement of the trifluoromethyl group is crucial. For example, in the development of pyrimidine (B1678525) derivatives as potential agricultural fungicides and insecticides, the trifluoromethyl group is a key active fragment. acs.org Its inclusion in various positions on the pyrimidine ring, often in conjunction with an amide moiety, has yielded compounds with significant biological activity. frontiersin.org

Impact of Substitutions on Pyrrolidine Ring

Substitutions on the pyrrolidine ring play a critical role in defining the biological activity and selectivity of its derivatives. The pyrrolidine scaffold offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. nih.govnih.gov

The nitrogen atom of the pyrrolidine ring is a primary site for substitution, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov The nature of the substituent at this position can dramatically alter the compound's pharmacological profile.

Substitutions at other positions on the ring also have a profound impact. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the R1 position (position 3) conferred better in vitro potency. nih.gov For R2 substituents, meta-substituted derivatives showed improved biological activity. nih.gov In another study on pyrrolidine-2,5-diones, substituents at position 3 strongly influenced anticonvulsant activity. nih.gov

The development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease research, highlights the importance of pyrrolidine ring substitutions. An (R)-2-methylpyrrolidin-1-yl derivative was identified as a potent inhibitor. acs.org Further elaboration of this structure with various solubilizing groups, such as 2-hydroxy-2-methylpropyl and oxetan-3-yl derivatives, was explored to optimize pharmacokinetic parameters. acs.org

The following table summarizes the impact of various substitutions on the pyrrolidine ring on the biological activity of the resulting derivatives.

| Substitution Position | Substituent Type | Observed Impact on Biological Activity | Compound Examples/Target |

| N-1 | Varies | Primary site for modulation of pharmacological profile. nih.gov | General observation for many pyrrolidine-based drugs. |

| C-2 | Trifluoromethyl | Influences basicity and enhances binding affinity. nih.gov | This compound derivatives. |

| C-3 | Fluorophenyl | Increased in vitro potency. nih.gov | Pyrrolidine sulfonamides. |

| C-3 | Benzhydryl, Isopropyl | Favorable anticonvulsant activity. nih.gov | Pyrrolidine-2,5-diones. |

| C-4 | Varies | Affects the puckering of the ring. nih.gov | General principle in pyrrolidine chemistry. |

Stereochemistry and Enantiomeric Effects on Binding Mode and Efficacy

The stereochemistry of the pyrrolidine ring and its substituents is a critical determinant of biological activity, influencing how a molecule interacts with its biological target. nih.gov The chiral centers within the pyrrolidine scaffold lead to different stereoisomers, which can exhibit distinct pharmacological profiles due to different binding modes with enantioselective proteins. nih.gov

A compelling example of this is seen in 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives, which are high-affinity ligands for the 5-HT6 receptor. capes.gov.br Within this class, the (R)-enantiomers were found to be potent, full agonists with EC50 values of 1 nM or less. capes.gov.br In stark contrast, the corresponding (S)-enantiomers displayed moderate antagonist activity. capes.gov.br This demonstrates how a change in stereochemistry at a single chiral center can switch a compound's activity from agonistic to antagonistic.

Similarly, in the study of fenoterol (B1672521) stereoisomers binding to the β2-adrenoceptor, it was found that the binding of (S,S')- and (S,R')-fenoterol was enthalpy-driven, while the binding of (R,R')- and (R,S')-fenoterol was entropy-driven. nih.gov This suggests that the different stereoisomers interact with the receptor via different mechanisms, highlighting the subtle yet profound effects of stereochemistry on molecular interactions. nih.gov

Computational studies have further supported these experimental findings, suggesting that (R)- and (S)-enantiomers can interact with different residues on the receptor. nih.gov The stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines has been achieved through asymmetric Michael addition followed by hydrogenative cyclization, yielding products with high diastereo- and enantioselectivity. nih.gov This control over stereochemistry is crucial for developing compounds with desired pharmacological activities.

The following table illustrates the differential effects of enantiomers in specific this compound derivative examples.

| Compound Class | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Target Receptor/Enzyme |

| 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles | Potent, full agonist (EC50 ≤ 1 nM). capes.gov.br | Moderate antagonist. capes.gov.br | 5-HT6 Receptor |

| Fenoterol Stereoisomers | Entropy-driven binding (for R,R' and R,S'). nih.gov | Enthalpy-driven binding (for S,S' and S,R'). nih.gov | β2-Adrenoceptor |

Pharmacological Evaluation and Biological Activity Profiling

The pharmacological evaluation of this compound derivatives has revealed their potential as inhibitors of key enzymes and modulators of various receptors. This profiling is essential for understanding their therapeutic potential.

Enzyme Inhibition Studies (e.g., DPP-4)

Dipeptidyl peptidase-4 (DPP-4) is a well-established target for the treatment of type 2 diabetes. nih.govnih.gov DPP-4 inhibitors, also known as gliptins, work by preventing the breakdown of incretin hormones, which play a crucial role in glucose homeostasis. nih.govnih.gov Several DPP-4 inhibitors feature a pyrrolidine scaffold, highlighting its importance in the design of these agents. scienceopen.com

A common feature of many approved DPP-4 inhibitors is a cyanopyrrolidine moiety. scienceopen.com The nitrile group in these molecules allows for catalytic binding to the active serine hydroxyl group of the DPP-4 enzyme. scienceopen.com Vildagliptin, for example, is a cyanopyrrolidide compound that acts as a competitive inhibitor and a substrate of DPP-4. nih.gov

Structure-activity relationship studies of various pyrrolidine analogues as DPP-4 inhibitors have been conducted to identify the key features required for potent inhibition. researchgate.net In one study, novel pyrrolidine sulfonamide derivatives were synthesized and evaluated as DPP-IV inhibitors. nih.gov Compound 23d, which featured a 4-trifluorophenyl substitution on an oxadiazole group, exhibited the best inhibition with an IC50 value of 11.32 ± 1.59 μM. nih.gov

The inhibitory activity of various compounds against DPP-4 is summarized in the table below.

| Compound/Derivative | Structure/Key Feature | DPP-4 Inhibition (IC50 or % Inhibition) |

| Vildagliptin | Cyanopyrrolidide | Competitive inhibitor. nih.gov |

| Pyrrolidine sulfonamide 23d | 4-trifluorophenyl substitution | IC50: 11.32 ± 1.59 μM. nih.gov |

| Pyrrolidine sulfonamide 23a | - | 56.32% inhibition. nih.gov |

| Pyrrolidine sulfonamide 23b | - | 44.29% inhibition. nih.gov |

| Pyrrolidine sulfonamide 23c | - | 49.62% inhibition. nih.gov |

Receptor Binding and Agonist/Antagonist Potencies

Derivatives of this compound have been investigated for their ability to bind to and modulate the activity of various G protein-coupled receptors (GPCRs), which are important drug targets.

As previously mentioned, 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives have shown high affinity for the 5-HT6 receptor. capes.gov.br The (R)-enantiomers of these compounds are potent agonists, while the (S)-enantiomers act as antagonists. capes.gov.br This stereospecificity in receptor interaction underscores the importance of the pyrrolidine stereocenter in determining the functional outcome of receptor binding.

In the realm of P2Y receptors, which are involved in various physiological processes including inflammation and thrombosis, various heterocyclic compounds have been explored as antagonists. nih.gov For instance, 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have been identified as P2Y6 receptor antagonists. nih.gov Further SAR studies on this series led to the discovery of more potent antagonists, such as compounds 36 (IC50 0.604 μM) and 37 (IC50 0.461 μM). nih.gov

The following table provides a summary of the receptor binding and functional activity of selected this compound derivatives and related compounds.

| Compound Class/Derivative | Target Receptor | Binding Affinity (Kd/Ki) | Functional Activity (EC50/IC50) | Agonist/Antagonist |

| 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles ((R)-enantiomers) | 5-HT6 | High affinity | EC50 ≤ 1 nM capes.gov.br | Agonist |

| 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles ((S)-enantiomers) | 5-HT6 | High affinity | - | Antagonist |

| 3-nitro-2-(trifluoromethyl)-2H-chromene (34) | P2Y6 | - | IC50 2.9 μM nih.gov | Antagonist |

| 3-nitro-2-(trifluoromethyl)-2H-chromene derivative (36) | P2Y6 | - | IC50 0.604 μM nih.gov | Antagonist |

| 3-nitro-2-(trifluoromethyl)-2H-chromene derivative (37) | P2Y6 | - | IC50 0.461 μM nih.gov | Antagonist |

| (R)-2-methylpyrrolidin-1-yl derivative (18) | LRRK2 | cKi 0.7 nM acs.org | - | Inhibitor |

| 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] derivative (32) | LRRK2 | - | pSer935 IC50 190 nM (WT) acs.org | Inhibitor |

Cellular Assays and In Vitro Efficacy

The in vitro efficacy of this compound derivatives has been evaluated across various cellular assays, demonstrating their potential as inhibitors of specific molecular targets implicated in a range of diseases. These studies are crucial for understanding the mechanism of action and for the initial screening of compounds before they advance to more complex biological systems.

One area of significant investigation is the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. Cellular assays have been instrumental in determining the potency and selectivity of these derivatives. For instance, the 6-(2R)-2-methylpyrrolidin-1-yl derivative demonstrated a significant breakthrough in potency with a calculated Kᵢ (cKᵢ) of 0.7 nM against the LRRK2 G2019S mutant. acs.org In contrast, its (S)-enantiomer was substantially less active, with a cKᵢ of 212 nM, highlighting the critical role of the (R)-configuration for potent inhibition. acs.org Further modifications, such as the introduction of a 2-amino group, resulted in a derivative with a cKᵢ of 13 nM against LRRK2 G2019S. acs.org

Derivatives of this compound have also been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes. In vitro studies of novel pyrrolidine sulfonamide derivatives showed varying degrees of inhibition. Notably, a compound featuring a 4-trifluorophenyl substitution on a 1,2,4-oxadiazole (B8745197) group exhibited the most promising activity, with an IC₅₀ value of 11.32 ± 1.59 μM against the DPP-IV enzyme. frontiersin.org

In the realm of oncology, pyrrolidine derivatives have been assessed for their antiproliferative effects. Certain pyrrolidine-substituted 3-amido-9-ethylcarbazole derivatives have shown activity against HT-29 and SH-SY5Y cancer cell lines. frontiersin.org Furthermore, pyrrolo[2,1-f] chemimpex.comsigmaaldrich.comnih.govtriazines containing the pyrrolidine scaffold have been identified as potent PI3K alpha inhibitors in human cancer cells, with one compound exhibiting an IC₅₀ of 5.9 nM. nih.gov Another study on pyrrolidine hybrids revealed toxicity towards various tumor cells, with IC₅₀ values ranging from 1.37 to 21.85 µM, while showing low toxicity to normal human breast epithelial cells. researchgate.net

The versatility of the pyrrolidine scaffold is further demonstrated by its incorporation into compounds targeting imidazoline (B1206853) I2 receptors (I2-IR), which are implicated in neurodegenerative diseases. nih.gov Although specific in vitro efficacy data for this compound derivatives in this context is emerging, the broader class of pyrrolidine-containing compounds has shown promise.

The following table summarizes the in vitro efficacy data for selected this compound derivatives and related compounds.

Table 1: In Vitro Efficacy of this compound Derivatives and Related Compounds

| Compound Class | Target | Assay System | Efficacy Metric | Value | Reference |

|---|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | LRRK2 G2019S | Cellular Kinase Assay | cKᵢ | 0.7 nM | acs.org |

| Pyrrolo[2,3-d]pyrimidine | LRRK2 G2019S | Cellular Kinase Assay | cKᵢ | 212 nM | acs.org |

| Pyrrolo[2,3-d]pyrimidine | LRRK2 G2019S | Cellular Kinase Assay | cKᵢ | 13 nM | acs.org |

| Pyrrolidine Sulfonamide | DPP-IV | Enzyme Inhibition Assay | IC₅₀ | 11.32 ± 1.59 μM | frontiersin.org |

| Pyrrolo[2,1-f] chemimpex.comsigmaaldrich.comnih.govtriazine | PI3K alpha | Human Cancer Cells | IC₅₀ | 5.9 nM | nih.gov |

| Pyrrolidine Hybrids | Tumor Cells | Proliferation Assay | IC₅₀ | 1.37 - 21.85 µM | researchgate.net |

In Vivo Efficacy Studies in Disease Models (Excluding Dosage)

Following promising in vitro results, derivatives of this compound have been advanced to in vivo studies to assess their efficacy in various disease models. These studies provide critical information on the therapeutic potential of these compounds in a whole-organism context.

In the field of neurodegenerative diseases, a diethyl (pyrrolidine-2-yl)phosphonate derivative, selected for its optimal ADME-Tox and anti-inflammatory properties in vitro, was evaluated in a murine model of Alzheimer's disease (SAMP8) and a capsaicin-induced mechanical hypersensitivity model. The results from these studies indicated that the compound possesses both neuroprotective and analgesic properties. nih.gov

Pyrrolidine-2,5-dione derivatives have been investigated for their anticonvulsant activity. One particular derivative, when tested in vivo, emerged as more effective than the established antiepileptic drug valproic acid (VPA) in both the maximal electroshock (MES) and the 6 Hz seizure models. nih.gov

The potential of pyrrolidine-containing compounds as anticancer agents has also been explored in vivo. For instance, a meso-(p-acetamidophenyl)-calix nih.govpyrrole analog demonstrated the ability to cross the blood-brain barrier and form DNA adducts, leading to significant anticancer activity. nih.gov

The table below provides a summary of the in vivo efficacy findings for selected pyrrolidine derivatives.

Table 2: In Vivo Efficacy of Pyrrolidine Derivatives in Disease Models

| Compound Class | Disease Model | Key Findings | Reference |

|---|---|---|---|

| Diethyl (pyrrolidine-2-yl)phosphonate | Murine SAMP8 (Alzheimer's) & Capsaicin-induced hypersensitivity | Demonstrated neuroprotective and analgesic properties. | nih.gov |

| Pyrrolidine-2,5-dione | Maximal Electroshock (MES) & 6 Hz Seizure Models | Showed greater anticonvulsant efficacy than valproic acid. | nih.gov |

| Meso-(p-acetamidophenyl)-calix nih.govpyrrole | Cancer Model | Crossed the blood-brain barrier and exhibited significant anticancer activity. | nih.gov |

Considerations for Central Nervous System (CNS) Permeability

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical factor for its efficacy in treating central nervous system (CNS) disorders. nih.gov The this compound scaffold is often incorporated into drug candidates with the aim of modulating their physicochemical properties to enhance CNS permeability.

The trifluoromethyl group, in particular, can influence a molecule's lipophilicity, a key determinant of BBB penetration. nih.gov While specific data on the CNS permeability of this compound itself is limited in the provided context, studies on broader classes of pyrrolidine derivatives offer valuable insights. For example, the investigation of pyrrolidine-containing compounds as LRRK2 inhibitors for Parkinson's disease inherently requires consideration of their ability to enter the brain. acs.org